molecular formula C28H24O5 B016948 3,4,5-Tris(benzyloxy)benzoic Acid CAS No. 1486-48-2

3,4,5-Tris(benzyloxy)benzoic Acid

Cat. No. B016948
CAS RN: 1486-48-2
M. Wt: 440.5 g/mol
InChI Key: NRCGMEJBEDWPMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and related compounds of 3,4,5-Tris(benzyloxy)benzoic Acid often involves hydro/solvothermal reactions or other organic synthesis techniques. For instance, derivatives have been synthesized for the study of liquid crystalline properties and the development of metal-organic frameworks (MOFs) and coordination polymers, revealing the compound's versatility as a building block in complex chemical structures. These syntheses explore the reactivity and adaptability of the compound in various chemical environments, highlighting its potential in creating materials with novel properties (Gao-Shan Yang et al., 2015) (U. Beginn et al., 2000).

Molecular Structure Analysis

The molecular structure of 3,4,5-Tris(benzyloxy)benzoic Acid and its derivatives is crucial in determining their properties and applications. X-ray crystallography studies have provided insight into the spatial arrangement of these molecules, revealing propeller-like conformations and specific molecular packings. These structural features are essential for understanding the material's behavior in solid-state and solution, influencing its application in areas such as liquid crystal technology and polymer synthesis (S. Lindeman et al., 1993).

Chemical Reactions and Properties

3,4,5-Tris(benzyloxy)benzoic Acid exhibits a range of chemical reactivities and properties based on its structure, which includes potential for polymerization and the formation of coordination compounds. Its benzyloxy groups facilitate interactions with metals, leading to the formation of coordination polymers with diverse topologies and properties. These interactions are fundamental for the design of materials with specific magnetic, photophysical, and thermal properties (Liming Fan et al., 2014).

Physical Properties Analysis

The physical properties of compounds derived from 3,4,5-Tris(benzyloxy)benzoic Acid, such as thermal stability and phase behavior, are directly influenced by their molecular structures. Studies have shown that these compounds can exhibit liquid crystalline behavior, which is determined by their degree of branching and molecular conformation. The understanding of these properties is critical for the development of materials with desired thermal and optical characteristics (M. Gruzdev et al., 2015).

Chemical Properties Analysis

The chemical properties of 3,4,5-Tris(benzyloxy)benzoic Acid derivatives, such as reactivity towards various chemical agents and potential for forming supramolecular assemblies, are pivotal in their application in material science. These properties enable the synthesis of complex materials with tailored functionalities, ranging from catalysis to the development of novel polymeric materials with specific optical and electronic properties (V. Percec et al., 1992).

Scientific Research Applications

  • O-Benzylating Reagent : It is used as an acid-catalyzed O-benzylating reagent, named TriBOT, which offers efficient synthesis of benzyl ether in different functionalized alcohols (Yamada, Fujita, & Kunishima, 2012).

  • Synthesis of 3,4,5-Triiodoanisole : This compound is a key building block in the synthesis of 3,4,5-triiodoanisole, which is important for metal-iodine exchange and Suzuki-Miyaura cross-coupling reactions (Al‐Zoubi et al., 2015).

  • Liquid Crystalline Compounds : Tris-methacrylated derivatives exhibit a hexagonal columnar disordered structure, forming lyotropic columnar phases and supramolecular organogels in certain solvents (Beginn, Zipp, & Möller, 2000).

  • Improving Photoluminescence in Tb(3+) Complexes : The positioning of 4-benzyloxy benzoic acid, a related compound, has been shown to improve photoluminescence efficiencies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

  • Self-Assembly in Alkyloxy Substituted Benzoic Acid Methyl Esters : Studies show that these compounds form dimer-like patterns and intermolecular arrangements on graphite surfaces (Yuan, Lu, Wan, & Bai, 2004).

  • Synthesis of Resveratrol : Resveratrol can be synthesized from a derivative of 3,5,4'-Tri(benzyloxy)stilbene, showcasing its role in complex organic syntheses (Wei Yun-yang, 2008).

Safety And Hazards

3,4,5-Tris(benzyloxy)benzoic Acid may cause skin and eye irritation . It is recommended to wear protective gloves, eyewear, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water .

properties

IUPAC Name

3,4,5-tris(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O5/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCGMEJBEDWPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456416
Record name 3,4,5-Tris(benzyloxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Tris(benzyloxy)benzoic Acid

CAS RN

1486-48-2
Record name 3,4,5-Tris(benzyloxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Tris(benzyloxy)benzoic Acid
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Synthesis routes and methods I

Procedure details

To a solution of 1a (4 gm, 7.54 mmol) in ethanol (40 mL), 20% KOH solution (10 mL) was added. The reaction mixture was refluxed for 2 h. Ethanol was evaporated under a vacuo, and was neutralized by 6 N HCL. The combined mixture was extracted in EtOAc (3×20 mL), washed with brine solution (20 mL). The organic layer was dried over Na2SO4 and evaporated to dryness. The crude residue was purified by silica gel column chromatography using 30% ethyl acetate in hexane as eluent to obtain pure compound 3,4,5-tris(benzyloxy)benzoic acid (1b) as white solid (2.78 g, 84%). Rf=0.515 (50% ethyl acetate in hexane)
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of methyl 3,4,5-tribenzyloxybenzoate (15) (20.60 g, 45.30 mmol) in 2-propanol (200 mL) was added a solution of potassium hydroxide (3.50 g, 85%, 53.00 mmol) in 2-propanol (25 mL). The mixture was refluxed for 1 h, cooled, and water was added (250 mL). A white precipitate appeared, and the mixture was filtered. Recrystallisation from ethyl acetate afforded the desired compound as white crystals, m.p. 194-195° C. Yield: 17.2 g (86%). 1H NMR (300 MHz, DMSO-d6): δ=5.05 (2H, s), 5.18 (4H, s), 7.24-7.50 (17H, m), 13.4 (1H, s, broad); 13C NMR (75 MHz): δ=70.3, 74.3, 108.3, 126.1, 127.7, 128.0, 128.2, 128.3, 128.5, 136.9, 137.5, 141.0, 152.1, 167.0.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
66
Citations
E Gonca - Journal of Molecular Structure, 2017 - Elsevier
Metal-free and metallo-porphyrazines having eight 5-hydroxypentylthio units at the peripheral positions have been prepared from 2,3-bis(5-hydroxypentylthio)maleonitrile. By the …
Number of citations: 3 www.sciencedirect.com
SG Morris, RW Riemenschneider - Journal of the American …, 1946 - ACS Publications
500 Steward G. Morris and RW Riemenschneider Vol. 68 material with^-nitrophenyl sulfide, prepared from sodium sulfide and^-nitrochlorobenzene, 13 showed no depression. The …
Number of citations: 31 pubs.acs.org
RM Patel, NP Argade - Synthesis, 2009 - thieme-connect.com
Starting from citraconic anhydride, the first total synthesis of (±)-1, 3, 4, 5-tetragalloylapiitol has been demonstrated via a stepwise route involving generation of an apiitol derivative …
Number of citations: 6 www.thieme-connect.com
GA Kraus, A Kempema - Synthesis, 2010 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 4 www.thieme-connect.com
X Fei, IG Je, TY Shin, SH Kim, SY Seo - Molecules, 2017 - mdpi.com
Gallic acid (3,4,5-trihydroxybenzoic acid), is a natural product found in various foods and herbs that are well known as powerful antioxidants. Our previous report demonstrated that it …
Number of citations: 16 www.mdpi.com
RN Rutherford, S Ura, TH Chan… - … Section C: Structural …, 2020 - scripts.iucr.org
(−)-Epigallocatechin gallate (EGCG), the main component of green tea extract, displays multiple biological activities. However, it cannot be used as a drug due to its low cellular …
Number of citations: 1 scripts.iucr.org
J Jang, DW Kang - Journal of the Korean Chemical Society, 2019 - koreascience.kr
Flavonoid, a secondary metabolite of plants, aids in building the body’s resistance to bacteria, viruses, and allergens as well as cancer, in addition to preventing oxidative action. It is …
Number of citations: 1 koreascience.kr
A Di Pizio, M Agamennone, A Laghezza… - Monatshefte für Chemie …, 2018 - Springer
Matrix metalloproteinase 2 (MMP-2) is a well-known anticancer target belonging to the MMP family. Because of the bilateral role of MMPs in cancer, developing highly selective MMP-2 …
Number of citations: 4 link.springer.com
CJ Kubarych - 2010 - Citeseer
Influenza viruses are the cause of highly contagious respiratory disease in humans. Influenza A is responsible for deadly pandemics in the past century. For example, the Spanish Flu of …
Number of citations: 5 citeseerx.ist.psu.edu
CJ Cavallito, JS Buck - Journal of the American Chemical Society, 1943 - ACS Publications
Synthesis of Phenolic Acid Esters. I. Depsides1 Page 1 2140 Chester J. Cavallito and Johannes S. Buck Vol. 2-Bromo-3 ',5-diacetaminobiphenyl (XI).—A solution containing 3 g. of 2-…
Number of citations: 38 pubs.acs.org

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